Pyrromethene 546

Catalog No.
S647900
CAS No.
121207-31-6
M.F
C14H17BF2N2
M. Wt
262.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrromethene 546

CAS Number

121207-31-6

Product Name

Pyrromethene 546

IUPAC Name

2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Molecular Formula

C14H17BF2N2

Molecular Weight

262.11 g/mol

InChI

InChI=1S/C14H17BF2N2/c1-8-6-10(3)18-13(8)12(5)14-9(2)7-11(4)19(14)15(18,16)17/h6-7H,1-5H3

InChI Key

DRJHPEGNOPSARR-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F

Synonyms

PM546, pyrromethene 546

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F

Fluorescence Imaging

PM546 exhibits high photostability and a large fluorescence quantum yield, meaning it retains its fluorescent properties well and emits a high number of photons upon excitation. These characteristics make it ideal for fluorescence imaging applications in various fields:

  • Cell biology: PM546 can be used to label specific cellular components, such as lipids and organelles, enabling researchers to visualize their distribution and dynamics within cells [].
  • Biomedical research: PM546 holds promise for in vivo imaging applications due to its near-infrared fluorescence properties. This allows researchers to study biological processes within living organisms with minimal interference from background noise [].

Sensor Development

The fluorescence properties of PM546 are sensitive to the surrounding environment, including factors like temperature, viscosity, and polarity. This sensitivity allows researchers to explore its potential in developing sensors for various applications:

  • Temperature sensing: Studies have shown that the fluorescence intensity and anisotropy of PM546 change with temperature, making it a potential candidate for microfluidic temperature sensors [].
  • Biomolecule detection: By attaching specific biomolecules to PM546, researchers have explored its potential for sensing specific analytes like enzymes and proteins through changes in its fluorescence properties [].

Other Applications

Beyond the aforementioned applications, PM546 is also being explored for its potential in:

  • Photocatalysis: Researchers are investigating the use of PM546 as a photosensitizer in photodynamic therapy and other photocatalytic applications [].
  • Solar cells: PM546 is being explored as a potential dye component in dye-sensitized solar cells due to its light-harvesting properties [].

Pyrromethene 546 is a synthetic organic compound characterized by its distinct fluorescence properties. It has the empirical formula C14H17BF2N2C_{14}H_{17}BF_2N_2 and is often utilized in laser dye applications due to its high photostability and efficient light absorption. The compound features a pyrrole ring structure, which contributes to its electronic properties, making it suitable for various optical applications, particularly in the field of photonics and laser technology.

Pyrromethene 546's primary mechanism of action lies in its fluorescence properties. Upon absorbing light energy, the molecule gets excited and then emits light at a longer wavelength (fluorescence). This emitted light can be detected using fluorescence microscopy or spectroscopy techniques. Researchers exploit this fluorescence to label and track various targets in biological systems, such as lipids in cell membranes []. The specific interaction between Pyrromethene 546 and its target molecules depends on the application and can involve hydrophobic interactions or electrostatic forces.

, including:

  • Mannich-type Reaction: This reaction involves the formation of a beta-amino carbonyl compound through the condensation of an amine, formaldehyde, and a ketone or aldehyde. Pyrromethene 546 can participate in this reaction to yield derivatives that may exhibit altered optical properties.
  • Photodegradation: The compound exhibits sensitivity to light, leading to potential degradation products when exposed to ultraviolet light. Studies indicate that photodegradation mechanisms can involve complex formation with other pyrromethenes, such as Pyrromethene 567 .

Pyrromethene 546 can be synthesized through various methods, including:

  • Condensation Reactions: The synthesis often involves the condensation of pyrrole with appropriate aldehydes and boron compounds under controlled conditions. This method allows for the formation of the pyrromethene structure while incorporating functional groups that enhance its optical properties.
  • Modification of Existing Pyrromethenes: Another approach includes modifying existing pyrromethenes through

Pyrromethene 546 is primarily used in:

  • Laser Dyes: Its high fluorescence efficiency makes it suitable for use in dye lasers, where it serves as an active medium for generating laser light.
  • Fluorescent Probes: The compound's optical properties enable its use as a fluorescent probe in various analytical techniques, including fluorescence microscopy and spectroscopy.
  • Photonic Devices: Due to its stability and performance under different environmental conditions, Pyrromethene 546 is also employed in photonic devices for signal processing and communication technologies.

Studies on the interactions of Pyrromethene 546 with solvents reveal that it exhibits varying rates of radiative and non-radiative deactivation depending on solvent polarity and hydrogen bonding capabilities. High-polarity solvents tend to enhance radiative decay rates, while hydrogen bond donors can facilitate non-radiative pathways . These interactions are crucial for optimizing the compound's performance in practical applications.

Pyrromethene 546 shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
Pyrromethene 567Similar pyrrole-based structureHigher fluorescence quantum yield
Pyrromethene 597Contains additional functional groupsEnhanced solubility in organic solvents
BODIPY 493/503Related boron-dipyrromethene structureBroad absorption spectrum

Pyrromethene 546 is unique due to its specific balance of photostability and fluorescence efficiency, making it particularly valuable for laser dye applications compared to its analogs.

Synthesis and Early Applications

PM546 emerged from systematic efforts to optimize BODIPY dyes, first synthesized in the late 1980s through BF₂ complexation of methyl-substituted dipyrromethenes. Early studies in the 1990s highlighted its superior lasing efficiency compared to rhodamine derivatives, achieving 326 mW output at 526 nm under flash-lamp pumping. Unlike traditional dyes prone to aggregation, PM546's methyl substituents minimized intermolecular quenching, enabling stable performance in polar solvents like methanol and ethanol.

Classification as a BODIPY Derivative

PM546 belongs to the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene family, characterized by a rigid, planar boron-dipyrromethene core. Its classification as a Type II BODIPY dye reflects:

  • Substituent Pattern: Pentamethyl groups at positions 1,3,5,7,8 enhance steric hindrance, reducing non-radiative decay.
  • Electronic Structure: The BF₂ unit stabilizes the π-conjugated system, enabling intense absorption (ε ≈ 7.9×10⁴ M⁻¹cm⁻¹).
FeaturePM546Standard BODIPY (e.g., BODIPY FL)
Core StructureBF₂-dipyrrometheneBF₂-dipyrromethene
Substituents1,3,5,7,8-pentamethylVariable (often aryl/alkyl)
λ_abs (nm)493500–650
Φ_f0.85–0.950.6–0.9

Molecular Structure and Configuration

Pyrromethene 546 represents a synthetic organic compound belonging to the class of boron-dipyrromethene complexes, specifically categorized as a BODIPY dye (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) . The compound possesses the molecular formula C14H17BF2N2 with a molecular weight of 262.11 g/mol [1] [4]. The systematic name for this compound is [(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane [1].

The molecular architecture of Pyrromethene 546 is characterized by a dipyrromethene core complexed with boron . The structure consists of two pyrrole rings connected through a methine bridge, with the boron atom coordinated to both nitrogen atoms of the pyrrole rings and two fluorine atoms [10]. Theoretical calculations using density functional theory have revealed that the chromophore can be identified as a cyclic cyanine-like structure with planar pyrrole rings [20]. The two pyrrole rings are not exactly disposed in the same plane, and the small deviation from planarity can be ascribed to steric hindrance between the central methyl substituent and the adjacent methyl groups at positions 1 and 7 of the aromatic ring [20].

The compound features five methyl substituents: one at the meso-position (position 8) and four methyl groups at positions 1, 3, 5, and 7 of the dipyrromethene framework [10]. This pentamethyl substitution pattern is denoted as 1,3,5,7,8-pentamethylpyrromethene-difluoroborate complex [17] [19]. The boron center adopts a tetrahedral geometry, coordinated by two nitrogen atoms from the dipyrromethene ligand and two fluorine atoms [10].

Physical Properties

Melting Point and Stability Characteristics

Pyrromethene 546 exhibits a melting point range of 259-261°C, indicating considerable thermal stability [17] [19]. The compound presents as a pale yellow to yellow red crystalline powder under ambient conditions [7]. The high melting point reflects the rigid planar structure and strong intramolecular coordination within the boron-dipyrromethene framework [17].

The stability characteristics of Pyrromethene 546 have been extensively studied under various conditions. The compound demonstrates excellent photostability compared to other laser dyes, particularly in polar solvents with high hydrogen-bond donor capacity [8]. In methanol solutions, Pyrromethene 546 shows markedly enhanced photostability, with the loss of fluorescence requiring approximately 7 weeks under continuous illumination conditions [12]. When photostability was determined by the number of flashlamp pulses required to lower laser power efficiency by 50 percent, the compound in methanol or ethanol was discovered to be much more photostable than other known laser dyes for the spectral region 530-560 nm [12].

The compound shows resistance to photobleaching due to its more positive oxidation potential compared to other organic dyes [13]. The excitation to the first excited singlet state does not cause important changes in the geometrical parameters, as experimentally corroborated by the small Stokes shift observed in spectroscopic measurements [20].

Solubility Profiles in Various Solvents

The solubility characteristics of Pyrromethene 546 vary significantly across different solvent systems, reflecting its lipophilic nature [16] [18]. The compound demonstrates excellent solubility in organic solvents while remaining insoluble in water [18].

SolventSolubility at 25°CReference
p-Dioxane4.4 g/liter [17]
N,N-Dimethylformamide2.0 g/liter [17]
Methanol120 mg/liter [17]
Ethanol74 mg/liter [17]
Ethylene Glycol<30 mg/liter [17]
Dimethyl Sulfoxide4 mg/mL (15.26 mM) [18]
WaterInsoluble [18]

The solubility pattern indicates that Pyrromethene 546 exhibits highest solubility in aprotic polar solvents such as p-dioxane and dimethylformamide [17]. The moderate solubility in protic solvents like methanol and ethanol suggests the formation of hydrogen bonding interactions that stabilize the compound in solution [8]. The compound is not soluble in pure water or in water-rich water/ethanol mixtures [8], which is consistent with its classification as a lipophilic fluorescent probe [16].

Electronic Structure and Characteristics

The electronic structure of Pyrromethene 546 has been extensively characterized through both experimental and computational methods. Density functional theory calculations using the B3LYP/6-31G method have provided detailed insights into the frontier molecular orbitals and electronic properties [10].

Electronic PropertyValueMethodReference
Energy Gap (ΔE)3.03 eVTD-DFT [10]
Dipole Moment (Ground State S0)5.1491 DDFT B3LYP/6-31G [10]
Dipole Moment (Excited State S1)3.9612 DCIS [10]
Change in Dipole Moment (Δμ)1.18 DCalculated [10]
Absorption Maximum493 nmExperimental (Methanol) [1] [17]
Molar Extinction Coefficient7.9×10⁴ L mol⁻¹ cm⁻¹Experimental (Methanol) [1] [17]

The calculated contour maps of the electronic density in the highest occupied molecular orbital and lowest unoccupied molecular orbital states reveal important augmentation of the electronic density in the central carbon atom of the methine bridge [10]. The transition between the ground state and the first excited singlet state exclusively involves the highest occupied molecular orbital and lowest unoccupied molecular orbital states [10] [20].

The absorption spectrum of Pyrromethene 546 in methanol shows a sharp, intense band at 493 nm with a molar extinction coefficient of 7.9×10⁴ L mol⁻¹ cm⁻¹ [1] [17]. The electronic spectroscopy reveals that the wavenumber of the absorption and fluorescence maxima depends not only on the general solvent effect but also on specific hydrogen-bond solute/solvent interactions which stabilize several resonances of the dipyrromethene-boron difluoride chromophore [8].

The energy gap calculated by time-dependent density functional theory is 3.03 eV, which corresponds well with experimental observations [10]. The theoretical calculations show that the dipole moment decreases from the ground state to the excited state by 1.18 D, indicating a redistribution of electron density upon electronic excitation [10].

Chemical Reactivity

Oxidation and Reduction Behavior

The electrochemical properties of Pyrromethene 546 have been investigated to understand its oxidation and reduction behavior. The compound exhibits moderate electron-donating characteristics, with a half-wave oxidation potential that influences its photoinduced electron transfer processes [14]. Selected pyrromethene dyes, including Pyrromethene 546, have been found to be moderately good electron donors [14].

The oxidation behavior of Pyrromethene 546 involves the formation of a dye radical cation, which displays a sharp absorption band at 410 nm [14]. This radical cation species has been identified using transient absorption spectroscopy and is found to be insensitive toward oxygen [14]. The formation of the radical cation occurs through photoinduced electron transfer processes when the compound is exposed to electron acceptors such as methyl viologen or pyromellitic dianhydride [14].

Secondary electron transfer processes involving the reduction of oxygen and producing superoxide radical anion have been suggested for Pyrromethene 546 [14]. Oxygen plays a critical role in the photochemistry of pyrromethene dyes as it induces intersystem crossing to generate the dye triplet state and gives rise to products of oxidation [14]. The compound shows resistance to oxidative degradation due to its more positive oxidation potential compared to other organic fluorophores [13].

Substitution Reactions

The substitution chemistry of Pyrromethene 546 involves several reaction pathways that modify the electronic and photophysical properties of the compound. The most common approach to introduce substituents involves nucleophilic substitution reactions at specific positions of the BODIPY core [13].

Halogenation reactions represent a significant class of substitution reactions for Pyrromethene 546. Bromination of the compound can occur at the 2 and 6 positions, yielding dibromination products [13]. The introduction of bromo substituents onto the dipyrromethene core causes a significant red shift of both the ultraviolet-visible absorption and emission maxima, and quenches the fluorescence quantum yield via the heavy atom effect [13].

Direct carbon-hydrogen functionalization reactions have been developed for BODIPY compounds including Pyrromethene 546. These reactions involve palladium-mediated carbon-hydrogen functionalization, providing a direct route to extend the conjugation of the BODIPY core without requiring halogenated or metalated intermediates [13]. Cation radical accelerated oxidative nucleophilic α-hydrogen substitution reactions have been developed, enabling direct carbon-hydrogen alkoxylation with alcohols [25].

Nucleophilic substitution at the boron center represents another important reaction pathway. The boron-fluorine bonds in Pyrromethene 546 can be cleaved and substituted with boron-carbon, boron-nitrogen, or boron-oxygen bonds using appropriate nucleophiles [27]. The lower strength of boron-chloride bonds makes them more susceptible to nucleophilic attacks compared to boron-fluoride bonds, enabling fast and efficient substitutions [27].

Complexation Mechanisms

The complexation chemistry of Pyrromethene 546 centers on the coordination behavior of the boron atom within the dipyrromethene framework. The compound is formed through the complexation of dipyrromethene with boron trifluoride etherate, resulting in the characteristic tetrahedral boron center coordinated by two nitrogen atoms and two fluorine atoms .

The complexation mechanism involves the initial formation of the dipyrromethene ligand, followed by coordination to the boron center [21]. The synthesis typically employs boron trifluoride etherate as the boron source, which coordinates to the nitrogen atoms of the dipyrromethene system while retaining two fluorine atoms . This complexation stabilizes the π-electron system and enhances the photophysical properties of the resulting compound .

Metal complexation studies have revealed that Pyrromethene 546 can participate in secondary complexation reactions through modification of its substituents. When appropriately functionalized, BODIPY derivatives can form complexes with various metal ions including mercury, zinc, and transition metals [13]. The complexation occurs through additional chelating groups introduced to the BODIPY framework rather than through direct coordination to the boron center [13].

The complexation mechanisms also involve hydrogen bonding interactions with protic solvents. Specific hydrogen-bond solute/solvent interactions stabilize several resonances of the dipyrromethene-boron difluoride chromophore, affecting both the electronic structure and photophysical properties [8]. These interactions are particularly pronounced in polar solvents with high hydrogen-bond donor capacity, leading to enhanced photostability and optimized laser efficiency [8].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

{2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron

Dates

Modify: 2023-08-15

Explore Compound Types